![molecular formula C16H14O3 B12080475 Methanone, [3-(2-methoxyphenyl)oxiranyl]phenyl- CAS No. 68235-45-0](/img/structure/B12080475.png)
Methanone, [3-(2-methoxyphenyl)oxiranyl]phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of Methanone, [3-(2-methoxyphenyl)oxiranyl]phenyl- typically involves the reaction of a methoxy-substituted benzaldehyde with a phenyl-substituted epoxide. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the epoxide ring. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Analyse Des Réactions Chimiques
Methanone, [3-(2-methoxyphenyl)oxiranyl]phenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the epoxide ring to a diol.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Methanone, [3-(2-methoxyphenyl)oxiranyl]phenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme-catalyzed reactions involving epoxides.
Industry: It is used in the production of polymers and other materials with specialized properties.
Mécanisme D'action
The mechanism of action of Methanone, [3-(2-methoxyphenyl)oxiranyl]phenyl- involves its interaction with various molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites in proteins and other biomolecules. This reactivity underlies its biological effects and potential therapeutic applications. The specific pathways involved depend on the context of its use and the target molecules.
Comparaison Avec Des Composés Similaires
Methanone, [3-(2-methoxyphenyl)oxiranyl]phenyl- can be compared with other similar compounds such as:
3-(4-Chlorophenyl)-2-oxiranylmethanone: This compound has a similar structure but with a chlorine substituent, which can affect its reactivity and applications.
(4-Methoxyphenyl)[3-(4-methoxyphenyl)-2-oxiranyl]methanone:
(2-Methylphenyl)(3-phenyl-2-oxiranyl)methanone: The presence of a methyl group can alter the compound’s reactivity and interactions with other molecules.
These comparisons highlight the unique features of Methanone, [3-(2-methoxyphenyl)oxiranyl]phenyl- and its potential advantages in various applications.
Propriétés
Numéro CAS |
68235-45-0 |
|---|---|
Formule moléculaire |
C16H14O3 |
Poids moléculaire |
254.28 g/mol |
Nom IUPAC |
[3-(2-methoxyphenyl)oxiran-2-yl]-phenylmethanone |
InChI |
InChI=1S/C16H14O3/c1-18-13-10-6-5-9-12(13)15-16(19-15)14(17)11-7-3-2-4-8-11/h2-10,15-16H,1H3 |
Clé InChI |
GDSJIKXMXQGWCB-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1C2C(O2)C(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


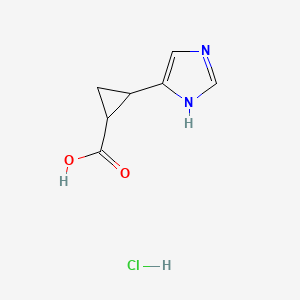
![N-[2-(1H-Pyrazol-3-yl)benzofuran-3-yl]benzamide](/img/structure/B12080399.png)
![2,4-Dichloro-7-isobutyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12080413.png)
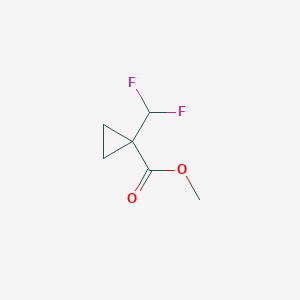


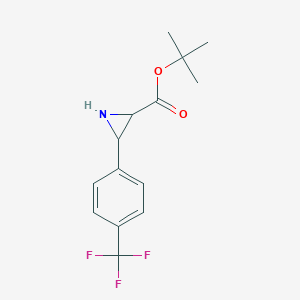
![2-{[(3,3,4,4,5,5,6,6-Octafluorohexyl)oxy]methyl}oxirane](/img/structure/B12080448.png)
![1-(4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B12080461.png)
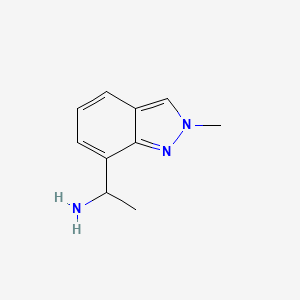
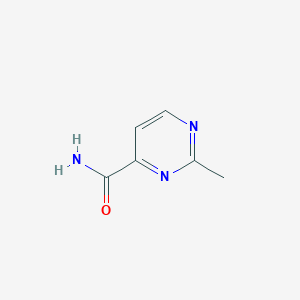

![9-(Pyren-1-yl)-5H-spiro[dibenzo[c,h]acridine-7,9'-fluoren]-5-one](/img/structure/B12080483.png)

